
4-(4-Cyclobutylpiperazin-1-yl)aniline
Overview
Description
4-(4-Cyclobutylpiperazin-1-yl)aniline is an organic compound that features a piperazine ring substituted with a cyclobutyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclobutylpiperazin-1-yl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Cyclobutyl Group: The cyclobutyl group is introduced via reactions involving cyclobutyl halides and piperazine.
Attachment of Aniline Moiety: The final step involves the nucleophilic substitution of the piperazine derivative with aniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclobutylpiperazin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Aniline, various halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(4-Cyclobutylpiperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: This compound is explored for its properties in the synthesis of novel materials.
Biological Studies: It serves as a probe in various biological assays to study receptor interactions and enzyme activities
Mechanism of Action
The mechanism of action of 4-(4-Cyclobutylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The cyclobutyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Phenylpiperazin-1-yl)aniline
- 4-(4-Benzylpiperazin-1-yl)aniline
Uniqueness
4-(4-Cyclobutylpiperazin-1-yl)aniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other piperazine derivatives. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in research and development .
Biological Activity
4-(4-Cyclobutylpiperazin-1-yl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula C_{14}H_{20}N_2, features a piperazine ring and an aniline moiety. Its structural characteristics contribute to its interaction with various biological targets.
This compound has been studied for its interaction with specific receptors and enzymes. Notably, it has shown potential as an inhibitor of the histamine H3 receptor, which is involved in neurotransmitter regulation. The ability to modulate such receptors suggests applications in treating neurological disorders .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating serotonin and norepinephrine levels.
- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit tumor growth through apoptosis induction in cancer cells.
- Antimicrobial Effects : Preliminary data indicate potential antimicrobial activity against various pathogens, although further studies are needed to confirm these effects.
Case Study 1: Histamine H3 Receptor Inhibition
A study focused on the design and synthesis of derivatives targeting the histamine H3 receptor demonstrated that modifications to the piperazine structure could enhance binding affinity. The cyclobutyl group was identified as a favorable modification for improving receptor selectivity .
Case Study 2: Anticancer Activity
In vitro studies investigated the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting a promising avenue for cancer therapy development.
Case Study 3: Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed moderate activity, warranting further exploration into its mechanism of action .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Cyclobutylpiperazin-1-yl)aniline, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) between 4-fluoroaniline derivatives and cyclobutylpiperazine. Key steps include:
- Step 1: Preparation of 4-fluoro-1-nitrobenzene as the aromatic substrate.
- Step 2: Reaction with cyclobutylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours).
- Step 3: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance NAS efficiency .
- Catalysis: Adding catalytic iodide salts (e.g., KI) accelerates substitution kinetics .
- Purity: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 6.5–7.0 ppm (aromatic protons), δ 2.5–3.5 ppm (piperazine protons), and δ 1.5–2.0 ppm (cyclobutyl protons).
- ¹³C NMR: Signals for aromatic carbons (~110–150 ppm), piperazine carbons (~45–60 ppm), and cyclobutyl carbons (~20–35 ppm).
- Mass Spectrometry (MS): Molecular ion peak at m/z 259.3 (C₁₄H₂₁N₃) with fragmentation patterns confirming the cyclobutylpiperazine moiety .
- X-ray Crystallography: SHELX programs refine crystal structures, with typical bond lengths (C–N: 1.45 Å) and angles (C–N–C: 109.5°) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
Answer:
- Experimental Validation: Perform kinetic studies (e.g., UV-Vis monitoring of reaction rates) to compare with DFT-calculated activation energies.
- Solvent Effects: Use COSMO-RS simulations to account for solvent polarity impacts on reaction pathways .
- Error Analysis: Cross-check computational methods (e.g., B3LYP vs. M06-2X functionals) to identify systematic biases in predicted intermediates .
Q. How can molecular modeling predict the compound’s interactions with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses in receptors (e.g., serotonin or dopamine receptors).
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and binding free energies (MM-PBSA/GBSA).
- SAR Analysis: Modify substituents (e.g., cyclobutyl vs. phenyl groups) and evaluate changes in binding affinity using free-energy perturbation (FEP) .
Q. What methodologies are effective in analyzing the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing:
- pH Studies: Incubate the compound in buffers (pH 1–13) at 37°C for 48 hours; monitor degradation via HPLC .
- Thermal Analysis: TGA/DSC (heating rate 10°C/min) identifies decomposition temperatures (>200°C typical for aromatic amines).
- Degradation Pathways: LC-MS/MS identifies oxidative byproducts (e.g., N-oxide formation) or hydrolytic cleavage .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Core Modifications:
- Piperazine Ring: Replace cyclobutyl with sp³-hybridized groups (e.g., cyclohexyl) to modulate lipophilicity (logP) .
- Aniline Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding via dipole interactions .
- Biological Assays: Test derivatives in in vitro models (e.g., cancer cell lines) to correlate structural changes with IC₅₀ values .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
Answer:
- HPLC-MS: Quantify impurities <0.1% using C18 columns (ACN/water gradient) and ESI+ ionization.
- NMR Relaxation Measurements: Detect residual solvents (e.g., DMF) via ¹H NMR spin-lattice relaxation times (T₁) .
Q. Methodological Tables
Table 1: Synthetic Optimization Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | DMF | +15% vs. THF |
Temperature | 90°C | Max. conversion |
Catalyst | KI (5 mol%) | 2x rate increase |
Table 2: Key Spectral Data
Technique | Diagnostic Signal | Structural Confirmation |
---|---|---|
¹H NMR | δ 3.2 ppm (piperazine) | Cyclobutylpiperazine |
HRMS | m/z 259.3 [M+H]⁺ | Molecular formula |
Properties
IUPAC Name |
4-(4-cyclobutylpiperazin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-12-4-6-14(7-5-12)17-10-8-16(9-11-17)13-2-1-3-13/h4-7,13H,1-3,8-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFWMFUNFCMWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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